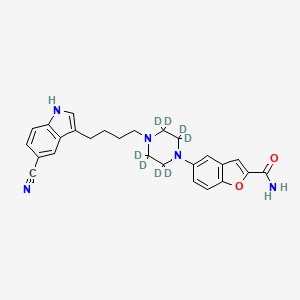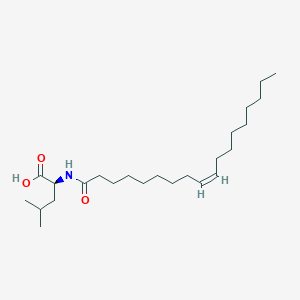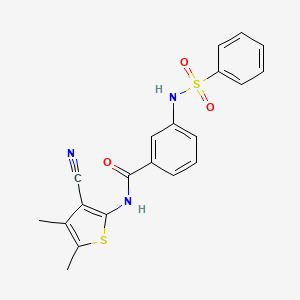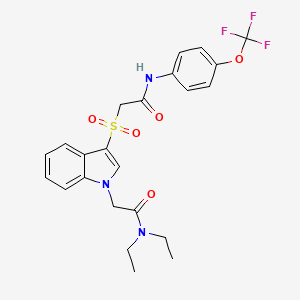![molecular formula C16H16F3N3O B2630604 5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 477713-59-0](/img/structure/B2630604.png)
5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile" is a synthetic chemical with potential applications in various fields such as chemistry, biology, and medicine. This compound's structure includes a tert-butyl group attached to a phenoxy group, a pyrazole ring substituted with a trifluoromethyl group, and a carbonitrile functional group. The unique arrangement of these functional groups contributes to its distinctive chemical properties and reactivity.
生化分析
Biochemical Properties
5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with monoamine oxidase B (MAO B) and histamine H3 receptors, acting as an inhibitor and antagonist, respectively . These interactions are significant as they can influence the regulation of dopamine and other neurotransmitters, making the compound a potential candidate for studying neurological disorders.
Cellular Effects
The effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in neurotransmitter metabolism, thereby affecting the overall cellular function . Additionally, its interaction with histamine H3 receptors can alter cell signaling pathways related to neurotransmission.
Molecular Mechanism
At the molecular level, 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of monoamine oxidase B by binding to its active site, preventing the breakdown of neurotransmitters such as dopamine . Additionally, it acts as an antagonist to histamine H3 receptors, blocking their activity and influencing neurotransmitter release. These molecular interactions highlight the compound’s potential in modulating neurological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Its degradation products and their effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on neurotransmitter levels and enzyme activity.
Dosage Effects in Animal Models
The effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including alterations in behavior and cellular function. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily by liver enzymes, which modify its structure and facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for potential therapeutic use.
Transport and Distribution
The transport and distribution of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, influencing its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . This localization is influenced by targeting signals and post-translational modifications, which ensure the compound reaches its intended site of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions, including the formation of intermediates and their subsequent functionalization. One common approach is the coupling of 4-(tert-butyl)phenol with a suitable halogenated pyrazole derivative under basic conditions to form the desired product. Reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.
化学反应分析
Types of Reactions
5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: : The phenoxy group can be oxidized to form phenyl derivatives.
Reduction: : The carbonitrile group can be reduced to an amine.
Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Use of reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: : Use of nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: : Phenyl derivatives with varying degrees of oxidation.
Reduction: : Corresponding amines.
Substitution: : Products with substituted phenyl or pyrazole groups.
科学研究应用
Chemistry
Biology
In biological research, the compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine
The potential therapeutic properties of this compound are being explored, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry
In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials.
作用机制
The exact mechanism of action of 5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, inhibiting their activity and modulating biochemical pathways. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
相似化合物的比较
Comparison with Other Compounds
Compared to similar compounds, 5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups. The trifluoromethyl group imparts higher metabolic stability, while the tert-butyl group provides steric hindrance, influencing its reactivity and selectivity.
List of Similar Compounds
4-(tert-butyl)phenoxy derivatives.
Pyrazole-based compounds with trifluoromethyl groups.
Carbonitrile-containing molecules with similar frameworks.
This compound's distinct structural features and versatile reactivity make it an invaluable tool in scientific research and industrial applications. Its potential for developing novel therapeutic agents further highlights its significance in modern chemistry and medicine.
属性
IUPAC Name |
5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-15(2,3)10-5-7-11(8-6-10)23-14-12(9-20)13(16(17,18)19)21-22(14)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHHYBMDKXXTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=NN2C)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-methyl-1H-indol-3-yl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2630524.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B2630530.png)
![1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2630531.png)
![3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2630533.png)
![2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2630534.png)
![5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2630535.png)
![4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B2630536.png)
![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)


![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)
![N-(2,3-DIMETHYLPHENYL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2630544.png)
